molecular formula C16H19N3O4S B2949411 N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide CAS No. 1021224-71-4

N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide

Cat. No. B2949411
CAS RN: 1021224-71-4
M. Wt: 349.41
InChI Key: HPBOHHCGLIBEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide, also known as compound 10, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has a unique structure that allows it to selectively target specific enzymes and proteins, making it a valuable tool in the field of drug discovery.

Mechanism of Action

Compound 10 works by selectively binding to specific enzymes and proteins, inhibiting their activity and preventing them from contributing to disease progression. It has been shown to target a variety of proteins and enzymes, including histone deacetylases and heat shock protein 90.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 can have a variety of biochemical and physiological effects, depending on the specific protein or enzyme it is targeting. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 in lab experiments is its selectivity, which allows researchers to target specific proteins and enzymes with greater precision. However, one limitation is that it may not be effective against all diseases or conditions, and further research is needed to fully understand its potential applications.

Future Directions

There are many potential future directions for research involving N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10. One area of interest is its potential use in combination with other drugs to enhance their effectiveness. Additionally, further studies are needed to explore its potential in treating other diseases and conditions, as well as its potential side effects and toxicity levels. Overall, N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 has shown great promise as a valuable tool in the field of drug discovery and scientific research.

Synthesis Methods

The synthesis of N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 involves a multi-step process that begins with the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine and phenylsulfonamide to yield the final product, N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10.

Scientific Research Applications

Compound 10 has been extensively studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-10-15(23-18-12)17-16(20)13-6-5-9-19(11-13)24(21,22)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBOHHCGLIBEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide

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